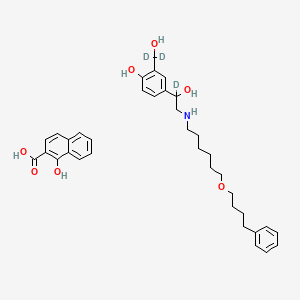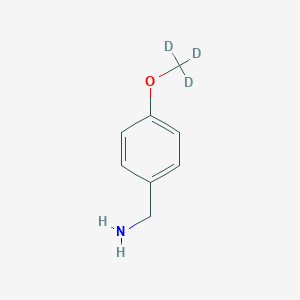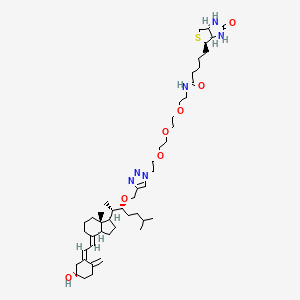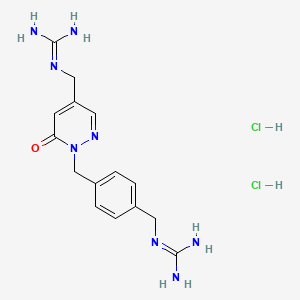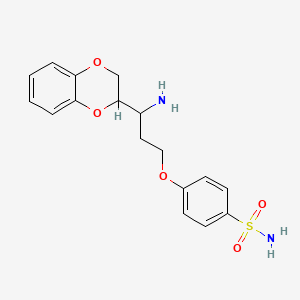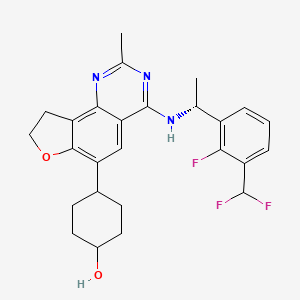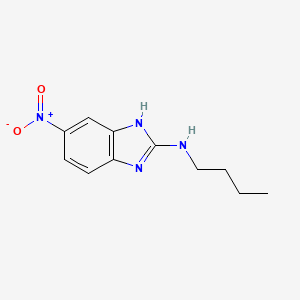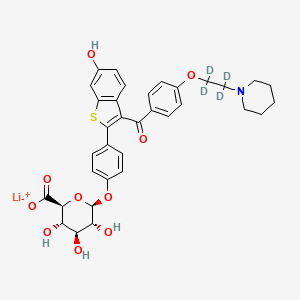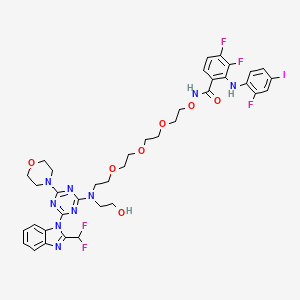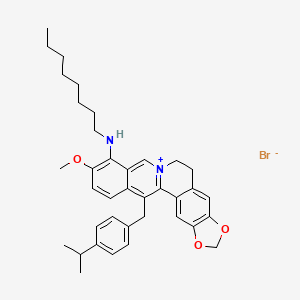
Anticancer agent 25
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 25 is a promising compound in the field of oncology, known for its potent activity against various cancer cell lines. This compound has garnered significant attention due to its ability to inhibit cancer cell proliferation and induce apoptosis, making it a valuable candidate for cancer therapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 25 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Step 1: Formation of the core structure through a condensation reaction between a benzene derivative and a pyrazine derivative.
Step 2: Functionalization of the core structure via halogenation, followed by nucleophilic substitution to introduce specific functional groups.
Step 3: Final modifications to enhance the compound’s bioactivity, such as methylation or acetylation.
Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques. This method offers advantages such as improved process control, better heat and mass transfer, and the ability to integrate in-line analysis and purification tools .
Analyse Des Réactions Chimiques
Types of Reactions: Anticancer agent 25 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that enhance its anticancer activity.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its bioactivity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and strong nucleophiles or electrophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique bioactive properties.
Applications De Recherche Scientifique
Anticancer agent 25 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including breast, lung, and colon cancers.
Industry: Utilized in the development of new anticancer drugs and formulations.
Mécanisme D'action
The mechanism of action of anticancer agent 25 involves multiple pathways:
Comparaison Avec Des Composés Similaires
Anticancer agent 25 can be compared with other similar compounds, such as:
Anticancer agent 24: Known for its strong activity against leukemia cells but with higher toxicity.
Anticancer agent 26: Exhibits similar bioactivity but with a different mechanism of action, targeting the MAPK/ERK pathway.
Uniqueness: this compound stands out due to its dual mechanism of action, targeting both the PI3K/Akt/mTOR pathway and inducing DNA damage. This dual approach enhances its efficacy and reduces the likelihood of resistance development .
Propriétés
Formule moléculaire |
C37H45BrN2O3 |
|---|---|
Poids moléculaire |
645.7 g/mol |
Nom IUPAC |
17-methoxy-N-octyl-21-[(4-propan-2-ylphenyl)methyl]-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-amine;bromide |
InChI |
InChI=1S/C37H44N2O3.BrH/c1-5-6-7-8-9-10-18-38-36-32-23-39-19-17-28-21-34-35(42-24-41-34)22-30(28)37(39)31(29(32)15-16-33(36)40-4)20-26-11-13-27(14-12-26)25(2)3;/h11-16,21-23,25H,5-10,17-20,24H2,1-4H3;1H |
Clé InChI |
CWISSTVNSNYSFG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC1=C(C=CC2=C(C3=[N+](CCC4=CC5=C(C=C43)OCO5)C=C21)CC6=CC=C(C=C6)C(C)C)OC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


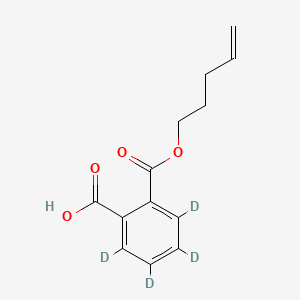
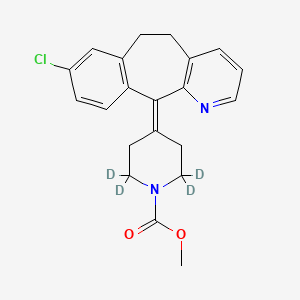
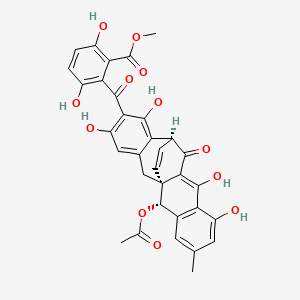
![(Z)-N-[7-ethoxy-4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]quinazolin-6-yl]-2-fluoro-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide](/img/structure/B12411692.png)
